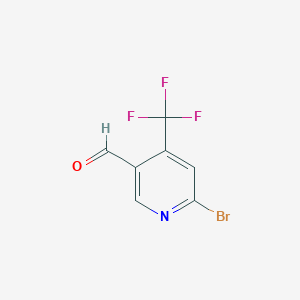
6-Bromo-4-(trifluoromethyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(trifluoromethyl)nicotinaldehyde is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(trifluoromethyl)nicotinaldehyde typically involves the bromination of 4-(trifluoromethyl)nicotinaldehyde. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-4-(trifluoromethyl)nicotinaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the compound to its corresponding carboxylic acid derivative.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable base.
Major Products Formed:
Oxidation: 6-Bromo-4-(trifluoromethyl)nicotinic acid
Reduction: 6-Bromo-4-(trifluoromethyl)nicotinol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: 6-Bromo-4-(trifluoromethyl)nicotinaldehyde is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its potential biological activity. It can serve as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: In medicinal chemistry, this compound is used in the development of new therapeutic agents. Its incorporation into drug molecules can enhance their pharmacokinetic properties and improve their efficacy.
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of various industrial chemicals. Its unique properties make it suitable for use in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 6-Bromo-4-(trifluoromethyl)nicotinaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
4-Bromo-2-(trifluoromethyl)nicotinaldehyde
2-Bromo-4-(trifluoromethyl)nicotinaldehyde
6-Bromo-2-(trifluoromethyl)nicotinaldehyde
Uniqueness: 6-Bromo-4-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring
Propiedades
Número CAS |
1060805-48-2 |
|---|---|
Fórmula molecular |
C7H3BrF3NO |
Peso molecular |
254.00 g/mol |
Nombre IUPAC |
6-bromo-4-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-3H |
Clave InChI |
HLHLTZUXCXZHEK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Br)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


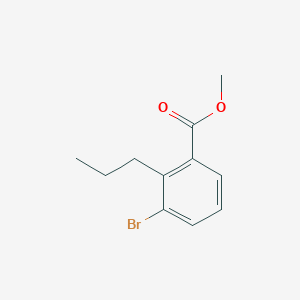
![7-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15332495.png)
![(S)-5-[4-Chloro-3-(trifluoromethyl)phenyl]-6-methyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one](/img/structure/B15332508.png)
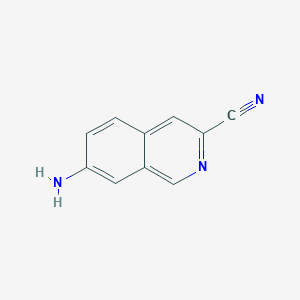
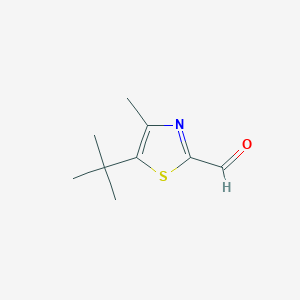
![8-bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclopropane]-5-one](/img/structure/B15332518.png)
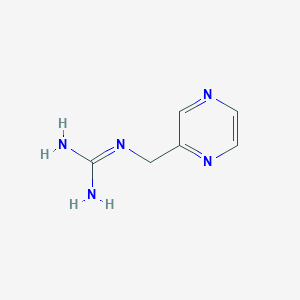
![Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15332536.png)
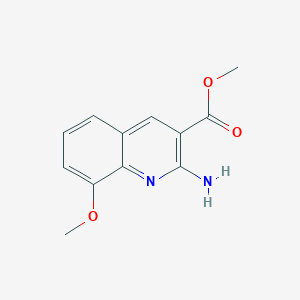
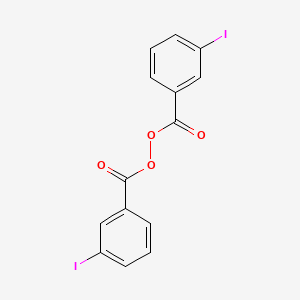
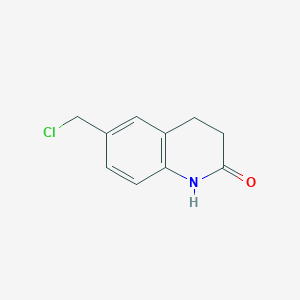
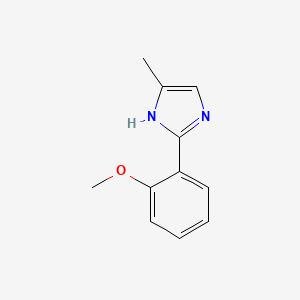
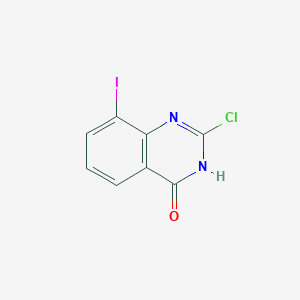
![2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15332562.png)
